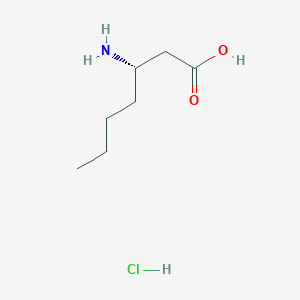

(3S)-3-Aminoheptanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

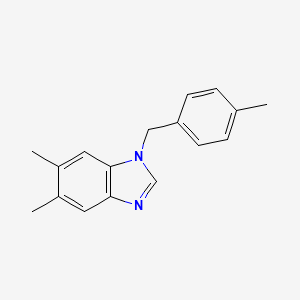

“(3S)-3-Aminoheptanoic acid;hydrochloride” is a chemical compound with the CAS Number: 219310-08-4 . It is a white crystalline powder and its molecular weight is 181.66 .

Molecular Structure Analysis

The IUPAC name for this compound is (S)-3-aminoheptanoic acid hydrochloride . The InChI code is 1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 .Scientific Research Applications

Sure! Here’s a comprehensive analysis of the scientific research applications of (3S)-3-Aminoheptanoic acid;hydrochloride, focusing on six unique applications:

Pharmaceutical Development

(3S)-3-Aminoheptanoic acid;hydrochloride: is utilized in the development of pharmaceutical compounds due to its potential as a building block for drug synthesis. Its unique structure allows for the creation of various derivatives that can be tested for therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities .

Peptide Synthesis

This compound is valuable in peptide synthesis, serving as an intermediate in the production of peptides and proteins. Its incorporation into peptide chains can influence the biological activity and stability of the resulting peptides, making it a crucial component in the study of protein interactions and functions .

Biochemical Research

In biochemical research, (3S)-3-Aminoheptanoic acid;hydrochloride is used to study enzyme-substrate interactions and enzyme kinetics. Its role as a substrate or inhibitor in enzymatic reactions helps researchers understand the mechanisms of enzyme action and the effects of structural modifications on enzyme activity .

Neuroscience Studies

This compound is also employed in neuroscience research to investigate the role of amino acids in neurotransmission and neural signaling. By studying its effects on neural cells and synaptic activity, scientists can gain insights into the functioning of the nervous system and the potential for developing treatments for neurological disorders .

Metabolic Pathway Analysis

(3S)-3-Aminoheptanoic acid;hydrochloride: is used in the analysis of metabolic pathways, particularly those involving amino acid metabolism. Its incorporation into metabolic studies helps elucidate the pathways and regulatory mechanisms that control amino acid synthesis and degradation, providing a deeper understanding of cellular metabolism .

Material Science

In material science, this compound is explored for its potential in the synthesis of novel materials. Its unique chemical properties can be leveraged to create new polymers and materials with specific characteristics, such as enhanced mechanical strength or improved biocompatibility, which are useful in various industrial and biomedical applications .

Mechanism of Action

Mode of Action

It is possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Given its structure, it might be involved in amino acid metabolism or other related biochemical pathways .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3S)-3-Aminoheptanoic acid hydrochloride. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and its overall stability .

properties

IUPAC Name |

(3S)-3-aminoheptanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLUJWKWWPBXAA-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-Aminoheptanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile](/img/structure/B2629241.png)

![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2629243.png)

![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2629247.png)

![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)

![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629251.png)